2-(2,3-Dimethoxybenzoyl)-3-methylpyridine
Overview
Description
2-(2,3-Dimethoxybenzoyl)-3-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a benzoyl group attached to a pyridine ring, with two methoxy groups at the 2 and 3 positions of the benzoyl ring and a methyl group at the 3 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxybenzoyl)-3-methylpyridine typically involves the reaction of 2,3-dimethoxybenzoic acid with 3-methylpyridine in the presence of a suitable coupling agent. One common method involves the use of 2,3-dimethoxybenzoyl chloride, which is prepared by reacting 2,3-dimethoxybenzoic acid with thionyl chloride. The resulting 2,3-dimethoxybenzoyl chloride is then reacted with 3-methylpyridine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxybenzoyl)-3-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoylpyridines with various functional groups.
Scientific Research Applications
2-(2,3-Dimethoxybenzoyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxybenzoyl)-3-methylpyridine is not fully understood. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions, while its antibacterial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but with an amide group instead of a pyridine ring.
3-Methyl-2,3-dimethoxybenzamide: Similar structure but with an amide group and a methyl group on the benzene ring.
2,3-Dimethoxybenzoic acid: Precursor to 2-(2,3-Dimethoxybenzoyl)-3-methylpyridine, lacks the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a benzoyl group and a pyridine ring, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to its analogs.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-5-9-16-13(10)14(17)11-7-4-8-12(18-2)15(11)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWYDBZOOCZRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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